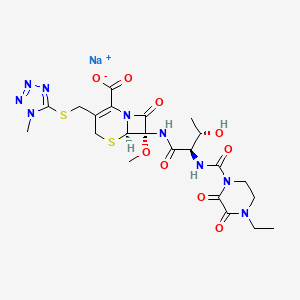

Cefbuperazone sodium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Summary of Application : Cefoperazone sodium is used in pharmaceutical analysis, particularly in the development of methods for its quantification in different dosage forms .

- Methods of Application : A rapid RP-HPLC method was developed for the analysis of Cefoperazone. The chromatographic system comprises an ODS column with a mobile phase prepared by mixing KH2PO4 solution and acetonitrile. The flow rate was set at 1.0 mL/min at a detection wavelength of 230 nm .

- Results : The method showed high linearity, repeatability, sensitivity, and selectivity. It has been successfully applied for Cefoperazone analysis in pharmaceutical preparations .

- Summary of Application : Cefoperazone sodium is used in combination with sulbactam sodium to treat infections caused by Enterobacteriaceae .

- Methods of Application : Pharmacokinetic data was collected from a clinical phase I trial. Minimum inhibitory concentrations (MICs) were determined using a two-fold broth microdilution method .

- Results : The dosing regimen of cefoperazone/sulbactam (4 g, TID, 3 g:1 g) showed slightly better antibacterial effect than cefoperazone/sulbactam (6 g, BID, 4 g:2 g) against Escherichia coli (ESBL −) and Klebsiella pneumoniae (ESBL −) .

Pharmaceutical Analysis

Antibacterial Efficacy Testing

- Summary of Application : Cefoperazone sodium is used in the study of drug-protein binding .

- Methods of Application : The binding of Cefoperazone to proteins can be studied using various techniques such as equilibrium dialysis, ultrafiltration, and spectroscopic methods .

- Results : These studies help in understanding the pharmacokinetics of the drug, which is crucial for determining its dosage and potential side effects .

- Summary of Application : Cefoperazone sodium is used to study the expression and inhibition of penicillin-binding proteins during cell wall synthesis .

- Methods of Application : The inhibition of penicillin-binding proteins by Cefoperazone can be studied using techniques such as radiolabeled binding assays .

- Results : These studies provide insights into the mechanism of action of Cefoperazone and its role in inhibiting bacterial cell wall synthesis .

- Summary of Application : Cefoperazone sodium has been studied using vibrational spectroscopic techniques, including SERS .

- Methods of Application : The SERS spectra of Cefoperazone were obtained using silver and gold colloidal nanoparticles as a substrate .

- Results : The analysis revealed that the molecule is chemisorbed on the nanostructured surface through the nitrogen ring .

- Summary of Application : Cefoperazone sodium is used in the treatment of enterococcal infections .

- Methods of Application : The drug is administered at doses that achieve satisfactory serum levels of Cefoperazone .

- Results : The drug has shown efficacy in treating enterococcal infections, but it should be used with care due to potential side effects .

Drug-Protein Binding Studies

Inhibition of Penicillin-Binding Proteins

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Treatment of Enterococcal Infections

- Summary of Application : Cefoperazone sodium salt is used as an antibacterial and antimicrobial agent useful for the prevention of postoperative infection .

- Methods of Application : The drug is administered at doses that achieve satisfactory serum levels of Cefoperazone .

- Results : The drug has shown efficacy in preventing postoperative infections .

- Summary of Application : Cefoperazone sodium salt exhibits activity against β-lactamase resistant microorganisms .

- Methods of Application : The drug is administered at doses that achieve satisfactory serum levels of Cefoperazone .

- Results : The drug has shown efficacy in inhibiting β-lactamase resistant microorganisms .

- Summary of Application : Cefoperazone sodium salt has the ability to inhibit ∝-antitrypsin .

- Methods of Application : The drug is administered at doses that achieve satisfactory serum levels of Cefoperazone .

- Results : The drug has shown efficacy in inhibiting ∝-antitrypsin .

- Summary of Application : Cefoperazone is a broad-spectrum antibiotic that is extremely efficient in the treatment of respiratory, abdominal, or genital infections .

- Methods of Application : The drug is administered at doses that achieve satisfactory serum levels of Cefoperazone .

- Results : The drug has shown efficacy in treating respiratory, abdominal, or genital infections .

- Summary of Application : Cefoperazone sodium has been used in investigating the normal modes of vibration and adsorption behavior of this antibiotic .

- Methods of Application : Vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations, were involved in investigating the normal modes of vibration and adsorption behavior of this antibiotic .

- Results : The analysis revealed that the molecule is chemisorbed on the nanostructured surface through the as-denoted nitrogen ring .

- Summary of Application : Cefoperazone sodium has been used in studying the reorientation of adsorbed molecules towards the metal surface .

- Methods of Application : The SERS spectra were successively obtained by using silver and gold colloidal nanoparticles as a substrate .

- Results : Changes observed in the SERS spectra recorded at different cefoperazone concentrations suggest the reorientation of adsorbed molecules towards the metal surface .

Antibacterial and Antimicrobial Agent

Inhibition of β-lactamase Resistant Microorganisms

Inhibition of ∝-antitrypsin

Treatment of Respiratory, Abdominal, or Genital Infections

Investigation of Adsorption Behavior

Reorientation of Adsorbed Molecules

Safety And Hazards

When handling Cefbuperazone sodium, it is advised to avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10-,12+,19+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOIIXGSLBJAS-FDVIUCIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N9NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227467 | |

| Record name | Cefbuperazone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefbuperazone sodium | |

CAS RN |

76648-01-6 | |

| Record name | Cefbuperazone sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076648016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefbuperazone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFBUPERAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX59V96BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

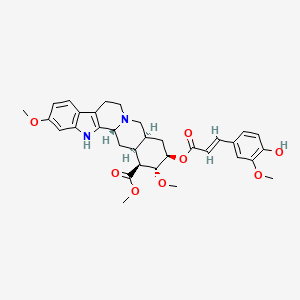

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)